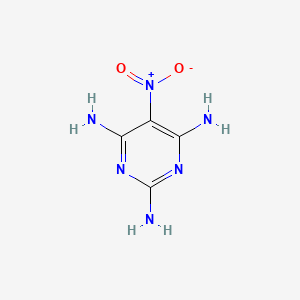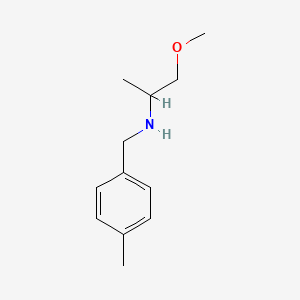![molecular formula C21H23NO5 B1305462 N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid CAS No. 332849-40-8](/img/structure/B1305462.png)
N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid, also known as NBDES, is an aromatic carboxylic acid used as a reagent in laboratory experiments. It is a white crystalline solid with a molecular weight of 310.37 g/mol and a melting point of 207-209°C. NBDES has a wide range of applications in scientific research, ranging from synthesis and characterization to biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid may increase the levels of these neurotransmitters, which may have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to have antidepressant-like effects, as well as anxiolytic and anti-inflammatory effects. It has also been shown to reduce the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory and autoimmune diseases. In addition, N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid in laboratory experiments is its low cost and ease of use. It is also relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to its use. N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it can react with other compounds, so it must be used with caution.
Orientations Futures
The potential applications of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid are still being explored. Future research may focus on the development of new synthesis methods for the preparation of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid and its derivatives. In addition, further studies are needed to investigate the biochemical and physiological effects of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid in humans. Finally, further research is needed to further elucidate the mechanism of action of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid involves the reaction of 2-benzoyl-5-methoxy-1,3-dioxane with 4-methyl-benzyl bromide in the presence of sodium hydroxide and acetic acid. The reaction proceeds in two steps, first forming a dioxolane intermediate and then the final product. The reaction is typically carried out in aqueous solution at room temperature.
Applications De Recherche Scientifique
N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis to prepare a variety of compounds, such as amines, ethers, and thiols. It is also used in the characterization of proteins and nucleic acids, and in the study of enzyme kinetics and metabolic pathways. In addition, N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is used in the study of biochemical and physiological effects of drugs, as well as in the study of drug-receptor interactions.
Propriétés
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)ethylamino]-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14-2-4-15(5-3-14)10-17(21(24)25)12-20(23)22-9-8-16-6-7-18-19(11-16)27-13-26-18/h2-7,11,17H,8-10,12-13H2,1H3,(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDVRQOVLBEPIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)NCCC2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389654 |
Source


|
| Record name | N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid | |
CAS RN |
332849-40-8 |
Source


|
| Record name | N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
ANone: [] 6-amino-2-n-pentylthiobenzothiazole inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This leads to the accumulation of methylated sterol precursors like ergosta-5,7-dienol and squalene. Interestingly, this inhibition doesn't seem to affect the fatty acid composition or biosynthesis rate in Saccharomyces cerevisiae.
ANone: [] In a study conducted in Amritsar, India, Itraconazole demonstrated the highest efficacy against dermatophyte species, followed by Terbinafine. Fluconazole was found to be the least effective among the three antifungal drugs tested.
ANone: [] Yes, research is ongoing to discover and develop new antifungal agents, especially for drug-resistant strains. One such example is the experimental antifungal agent 6-amino-2-n-pentylthiobenzothiazole (APB), which has shown some activity against fluconazole-resistant Candida albicans and Candida dubliniensis. Another promising candidate is the echinocandin micafungin, which exhibited high efficiency against these resistant strains.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid](/img/structure/B1305391.png)



![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)
![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305404.png)




![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)